molecular formula C14H28N2O2 B13159171 tert-butyl N-(2-aminoethyl)-N-(4-methylcyclohexyl)carbamate

tert-butyl N-(2-aminoethyl)-N-(4-methylcyclohexyl)carbamate

Cat. No.: B13159171
M. Wt: 256.38 g/mol
InChI Key: ARVNPRNFWDELJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl N-(2-aminoethyl)-N-(4-methylcyclohexyl)carbamate: is a synthetic organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including pharmaceuticals, agriculture, and chemical research, due to their diverse biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-aminoethyl)-N-(4-methylcyclohexyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-aminoethylamine and 4-methylcyclohexyl isocyanate. The reaction is usually carried out under controlled conditions, such as specific temperatures and solvents, to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: Substitution reactions may involve the replacement of functional groups within the molecule.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry: The compound can be used as a building block in organic synthesis, serving as an intermediate in the preparation of more complex molecules.

Biology: In biological research, the compound may be studied for its potential effects on cellular processes and pathways.

Medicine: Pharmaceutical research may explore the compound’s potential as a drug candidate, particularly for its activity against specific biological targets.

Industry: In industrial applications, the compound may be used in the formulation of specialty chemicals, coatings, and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-(2-aminoethyl)-N-(4-methylcyclohexyl)carbamate would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological outcomes.

Comparison with Similar Compounds

  • tert-butyl N-(2-aminoethyl)-N-(cyclohexyl)carbamate
  • tert-butyl N-(2-aminoethyl)-N-(4-ethylcyclohexyl)carbamate

Comparison: Compared to similar compounds, tert-butyl N-(2-aminoethyl)-N-(4-methylcyclohexyl)carbamate may exhibit unique properties due to the presence of the 4-methylcyclohexyl group

Properties

Molecular Formula

C14H28N2O2

Molecular Weight

256.38 g/mol

IUPAC Name

tert-butyl N-(2-aminoethyl)-N-(4-methylcyclohexyl)carbamate

InChI

InChI=1S/C14H28N2O2/c1-11-5-7-12(8-6-11)16(10-9-15)13(17)18-14(2,3)4/h11-12H,5-10,15H2,1-4H3

InChI Key

ARVNPRNFWDELJR-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)N(CCN)C(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.